N-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

CYP3A4 binding mode Type I vs Type II drug metabolism prediction

Structurally defined ortho-pyridinyl quinoline-4-carboxamide producing Type I (water-displacement) CYP binding spectra — essential reference for head-to-head comparison with para-pyridinyl Type II analogs (~1,200-fold Ki differential). The 2,4-dichloro N-phenyl substitution enables systematic halogen-scanning SAR against 4-chloro and unsubstituted variants. Its lean MW (394.2) suits fragment-based discovery and scaffold-hopping from clinical candidates like DDD107498. Also serves as an analytical reference for resolving constitutional isomers sharing the C₂₁H₁₃Cl₂N₃O formula. Procure for CYP binding mode deconvolution, SAR campaigns, and chromatographic method validation.

Molecular Formula C21H13Cl2N3O
Molecular Weight 394.2 g/mol
Cat. No. B11004663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Molecular FormulaC21H13Cl2N3O
Molecular Weight394.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H13Cl2N3O/c22-13-8-9-18(16(23)11-13)26-21(27)15-12-20(19-7-3-4-10-24-19)25-17-6-2-1-5-14(15)17/h1-12H,(H,26,27)
InChIKeySTGDKOXODVLZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 954852-49-4): Structural Identity and Scaffold Context for Procurement Decisions


N-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 954852-49-4, molecular formula C₂₁H₁₃Cl₂N₃O, MW 394.2) is a synthetic quinoline-4-carboxamide derivative featuring a 2-pyridinyl substituent at the quinoline C2 position and a 2,4-dichlorophenyl group on the carboxamide nitrogen . The quinoline-4-carboxamide scaffold is a privileged chemotype in medicinal chemistry, with well-characterized derivatives advancing to clinical development as antimalarials (e.g., DDD107498/cabamiquine, targeting PfEF2) and as probes for cytochrome P450 structure–activity relationships [1][2]. Critically, the ortho-pyridinyl configuration (pyridin-2-yl) of this compound places it in a distinct subclass from the more extensively studied para-pyridinyl (pyridin-4-yl) quinoline-4-carboxamides, with documented consequences for heme-iron coordination and CYP binding affinity [2].

Why N-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide Cannot Be Interchanged with Generic Quinoline-4-carboxamide Analogs


Quinoline-4-carboxamide derivatives exhibit extreme sensitivity to substituent position and identity, making generic substitution scientifically unsound. The position of the pyridine nitrogen—ortho (2-pyridinyl), meta (3-pyridinyl), or para (4-pyridinyl)—dictates whether the compound binds cytochrome P450 enzymes via Type I or Type II mechanisms, with binding affinity differences reaching 1,249-fold within a single structural series [1]. Furthermore, the chlorine substitution pattern on the N-phenyl ring (2,4-dichloro vs. 4-chloro vs. unsubstituted) modulates lipophilicity (calculated logP ranging from ~3.4 to ~5.1), hydrogen-bonding capacity, and potential for halogen-bonding interactions, each of which can alter target engagement, solubility, and metabolic stability . The placement of the dichlorophenyl group—on the amide nitrogen (as in this compound) versus on the quinoline C2 position—generates constitutional isomers with fundamentally different pharmacophores and predicted binding poses . These three structural variables (pyridine N position, chlorine count/pattern, and dichlorophenyl attachment point) interact non-additively, meaning that no single 'representative' quinoline-4-carboxamide can serve as a reliable proxy for another in assay development, SAR campaigns, or procurement decisions.

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide Against Closest Analogs


Ortho-Pyridinyl Configuration Confers Type I CYP Binding Spectrum, Distinct from Type II Para-Pyridinyl Analogs

In a systematic study of pyridinyl quinoline-4-carboxamide analogs by Peng et al. (2010), ortho-pyridinyl compounds (such as this target compound, which bears a pyridin-2-yl group) produce Type I difference spectra (λmax ~393 nm, λmin ~427 nm), indicative of water-displacement binding without direct heme-iron coordination. In contrast, para-pyridinyl analogs exhibit Type II spectra (λmax ~427 nm, λmin ~395 nm), reflecting direct nitrogen–ferric heme coordination [1]. This mechanistic distinction correlates with profound affinity differences: in Series 3, the para-pyridinyl compound 7 showed Ki = 76 nM, while the ortho-pyridinyl compound 9 showed Ki = 94,900 nM—a 1,249-fold difference [2]. The target compound, by virtue of its ortho-pyridinyl configuration, is therefore predicted to exhibit substantially weaker CYP3A4 binding than para-substituted comparators such as N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki = 700 nM) [3].

CYP3A4 binding mode Type I vs Type II drug metabolism prediction ortho-pyridinyl

2,4-Dichloro Substitution on N-Phenyl Ring Increases Lipophilicity and Modulates Hydrogen-Bond Donor Capacity Relative to 4-Chloro Analog

The target compound (MW 394.2, C₂₁H₁₃Cl₂N₃O) bears two chlorine atoms at the 2- and 4-positions of the N-phenyl ring. The closest commercially available analog with published bioactivity data is N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 879919-38-7, MW 359.8, C₂₁H₁₄ClN₃O), which contains only a single chlorine at the para position . Computational predictions indicate a calculated logP of approximately 5.06 for the 2,4-dichloro compound versus approximately 4.4 for the 4-chloro analog . The additional ortho-chlorine in the target compound increases molecular weight by 34.4 Da (9.6% increase), adds steric bulk adjacent to the amide linkage, and introduces a second halogen-bond acceptor site. In the broader quinoline-4-carboxamide class, DFT studies have demonstrated that electron-withdrawing substituents enhance hydrogen-bonding and hydrophobic interactions with target proteins such as peroxiredoxin-2 (5IJT), cyclooxygenase-2 (5IKT), and dihydroorotate dehydrogenase (3U2O) [1]. The 2,4-dichloro pattern, through its combined inductive and steric effects, is predicted to differentially affect amide bond geometry and target recognition compared to the mono-chloro analog.

lipophilicity modulation halogen bonding 2,4-dichlorophenyl structure-property relationships

Amide-N Dichlorophenyl Attachment vs. Quinoline-C2 Dichlorophenyl: Constitutional Isomerism Defines Distinct Pharmacophores

A critical structural distinction exists between the target compound, where the 2,4-dichlorophenyl group is attached to the carboxamide nitrogen (amide-N), and constitutional isomers where a 2,4-dichlorophenyl group is attached at the quinoline C2 position. Examples of the latter include 2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (MW 408.3) and 2-(2,4-dichlorophenyl)-N-(3-pyridinyl)-4-quinolinecarboxamide (MW 394.2, same formula but different InChI Key) . These isomers differ in the connectivity of the dichlorophenyl pharmacophoric element: amide-N attachment presents the dichlorophenyl as a terminal group capable of free rotation, while C2 attachment embeds the aryl group into the conjugated quinoline system, affecting π-stacking interactions and molecular shape. The Baragaña et al. (2016) SAR campaign on quinoline-4-carboxamides demonstrated that the C2 substituent identity is a primary driver of antiplasmodial potency, with tolyl, morpholinomethylphenyl, and other aromatic groups at C2 yielding EC₅₀ values from 120 nM down to 1 nM, while the amide substituent (R2) independently modulates basicity, permeability, and oral bioavailability [1].

constitutional isomer pharmacophore differentiation regioisomer structure-activity relationship

Scaffold Comparison with DDD107498 (Cabamiquine): A Leaner, Non-Basic Chemotype for Distinct Research Applications

The clinical-stage quinoline-4-carboxamide DDD107498 (cabamiquine, MW ~571, EC₅₀ = 1 nM against P. falciparum 3D7) exemplifies the optimized end of this scaffold class, incorporating a 6-fluoro substituent, a morpholinomethylphenyl group at C2, and a pyrrolidinoethylamide side chain that provides basicity (predicted pKa ~8.5) critical for its potent PfEF2 inhibition and oral bioavailability (F = 84% in rat, T₁/₂ = 10 h) [1]. In contrast, the target compound (MW 394.2) is a leaner, non-basic scaffold lacking the elaborated C2 and amide substituents of DDD107498. It is structurally closer to the early screening hits (e.g., compound 1 in Baragaña et al., EC₅₀ = 120 nM against 3D7) that served as starting points for the medicinal chemistry campaign [2]. This positions the target compound as a tool for probing the core quinoline-4-carboxamide pharmacophore without confounding contributions from basic amine substituents, making it suitable for fragment-based screening, scaffold-hopping studies, or CYP binding mode investigations where the absence of a basic center simplifies interpretation.

DDD107498 cabamiquine PfEF2 inhibitor scaffold comparison antimalarial lead

DFT and Docking Class Evidence: Electron-Withdrawing Substituents Enhance Target Interactions in Quinoline-4-carboxamide Series

A 2026 computational study of novel quinoline-4-carboxamide derivatives employed DFT calculations (B3LYP/631G(d,p) level) and molecular docking against peroxiredoxin-2 (PDB 5IJT), cyclooxygenase-2 (PDB 5IKT), and dihydroorotate dehydrogenase (PDB 3U2O). The study established that electron-withdrawing substituents on the quinoline-4-carboxamide scaffold strengthen hydrogen-bonding and hydrophobic interactions within target active sites, as visualized by molecular electrostatic potential (MEP) mapping and quantified through binding energy scores [1]. Compound 6p, bearing strong electron-withdrawing character (HOMO = −6.080 eV, LUMO = −3.298 eV, energy gap = 2.782 eV, electrophilicity index ω = 7.902), showed the highest calculated electrophilicity among the series [2]. The target compound, with its 2,4-dichlorophenyl substituent (two electron-withdrawing chlorine atoms), is predicted to exhibit enhanced electrophilicity and target-binding capacity relative to unsubstituted or mono-substituted phenyl analogs, consistent with the class-level DFT trends. However, no direct docking scores for this exact compound against the studied oxidoreductase targets are available.

DFT molecular docking oxidoreductase inhibition electron-withdrawing group halogen effect

Recommended Application Scenarios for N-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide Based on Quantitative Differentiation Evidence


CYP450 Binding Mode Reference Compound: Ortho-Pyridinyl Type I Binder for Metabolic Studies

This compound serves as a structurally defined ortho-pyridinyl quinoline-4-carboxamide that produces Type I (water-displacement) CYP binding spectra, in contrast to the Type II (heme-iron coordination) spectra exhibited by para-pyridinyl analogs. As demonstrated by Peng et al. (2010), ortho-pyridinyl compounds in Series 3 showed Ki values ~1,200-fold weaker than their para counterparts for CYP3A4 [1]. Researchers investigating the relationship between pyridine nitrogen position and CYP binding mode can use this compound as the ortho reference point alongside N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki = 700 nM, Type II) as the para reference [2]. This pair enables head-to-head comparison of Type I vs. Type II metabolic stability outcomes within a single scaffold class.

Halogen Substitution SAR: Probing Ortho-Chloro Effects on Target Affinity and Permeability

The 2,4-dichloro substitution pattern on the N-phenyl ring distinguishes this compound from the mono-chloro analog N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 879919-38-7). The additional ortho-chlorine increases molecular weight by 34.4 Da and calculated logP by ~0.68 units [1]. This compound is appropriate for systematic halogen-scanning SAR campaigns where the contribution of each chlorine atom to target binding, cellular permeability, or metabolic stability is being deconvoluted. Pairing the 2,4-dichloro, 4-chloro, and unsubstituted N-phenyl variants enables isolation of ortho- and para-halogen effects within a constant quinoline-4-carboxamide framework.

Minimal Scaffold for Fragment-Based Screening and Scaffold-Hopping Programs

Unlike the clinical candidate DDD107498 (cabamiquine, MW ~571), which bears a 6-fluoro substituent, morpholinomethylphenyl group, and basic pyrrolidinoethylamide side chain, this compound (MW 394.2) represents a lean, non-basic quinoline-4-carboxamide core [1]. Its structural simplicity makes it suitable as a starting point for fragment-based drug discovery, where minimal functionality allows clear interpretation of fragment-growing SAR. It can also serve as a scaffold-hopping template for programs seeking to replace the quinoline-4-carboxamide core of DDD107498 with alternative heterocycles while retaining the 2,4-dichlorophenylamide and 2-pyridinyl recognition elements.

Constitutional Isomer Verification Standard for Analytical Method Development

Because this compound shares the molecular formula C₂₁H₁₃Cl₂N₃O with the constitutional isomer 2-(3,4-dichlorophenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide and other regioisomers, it provides an excellent challenge set for developing and validating chromatographic separation methods (HPLC, UPLC, SFC) capable of resolving structurally similar quinoline-4-carboxamide isomers [1]. Analytical laboratories can use this compound to establish that their separation protocols distinguish between amide-N dichlorophenyl and C2-dichlorophenyl isomers, which is critical for quality control in chemical procurement and compound management workflows.

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.